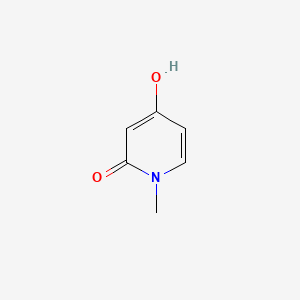
4-Hydroxy-1-methyl-2-pyridone
説明
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
科学的研究の応用
-
Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : 2-pyridones are key heterocycles in the synthesis of various compounds, including biology, natural compounds, dyes, and fluorescent materials .
- Method : The synthesis methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results : The synthesis of 2-pyridones has been extensively reviewed and new developments have been made in recent years .
-
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry
- Application : 2-pyridone compounds, including 4-Hydroxy-2-pyridone, have shown good antibacterial activity against bacteria such as Staphylococcus aureus, Streptococcus, Escherichia coli, and fungi such as Candida albicans and Candida Krusei .
- Results : The compounds have shown stronger antibacterial activity against Gram-positive bacteria than against Gram-negative bacteria .
-
Drug Discovery
- Field : Pharmacology
- Application : 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics .
- Method : Multicomponent reactions (MCRs) are used for the synthesis of 2-pyridone-containing heterocycles .
- Results : The compounds have shown remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .
-
Anti-Inflammatory Applications
-
Antioxidant Applications
-
Neuroprotective Applications
-
Antimalarial Applications
-
Antiviral Applications
-
Insecticidal Applications
将来の方向性
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The development of new PCSK9 inhibitors also remains a task of great interest for the medicinal chemistry community .
特性
IUPAC Name |
4-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFRSMMUUQWJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2-pyridone | |
CAS RN |
40357-87-7 | |
| Record name | 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

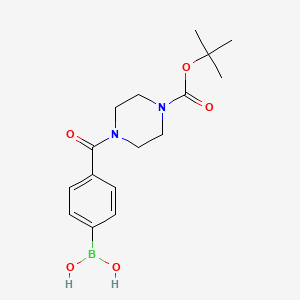
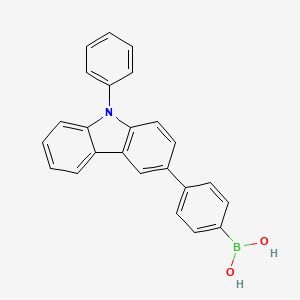

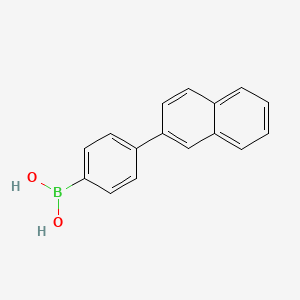
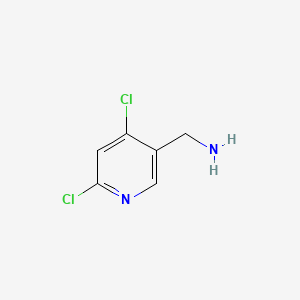
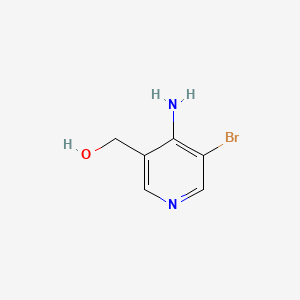
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
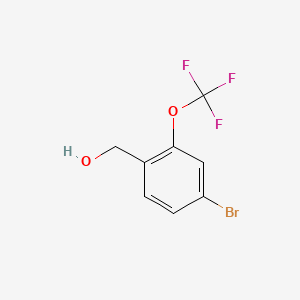
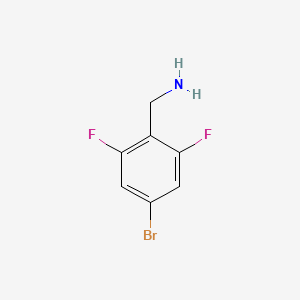
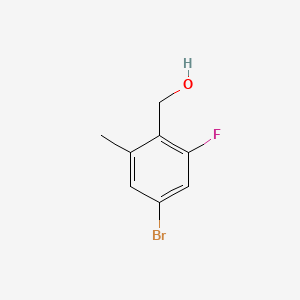
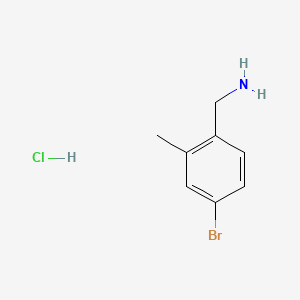
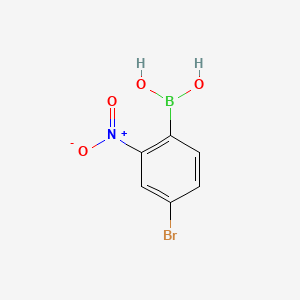
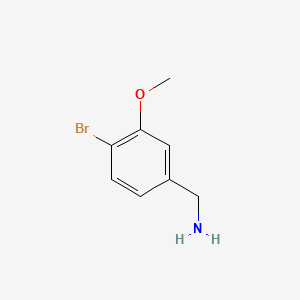
![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)